molecular formula C11H15Br2N B12016022 1-(2-Bromocyclohexyl)pyridinium bromide

1-(2-Bromocyclohexyl)pyridinium bromide

Cat. No.: B12016022
M. Wt: 321.05 g/mol
InChI Key: CLCUALADUYLMNT-JMFXEUCVSA-M
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Description

LABOTEST-BB LT00233426, also known as 1-(2-bromocyclohexyl)pyridin-1-ium bromide, is a chemical compound with the molecular formula C11H15Br2N and a molecular weight of 321.05 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LABOTEST-BB LT00233426 involves the bromination of cyclohexylpyridine. The reaction typically requires the use of bromine as a reagent and is carried out under controlled conditions to ensure the selective bromination of the cyclohexyl group. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of LABOTEST-BB LT00233426 follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carried out in large reactors, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

LABOTEST-BB LT00233426 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of LABOTEST-BB LT00233426 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .

Scientific Research Applications

LABOTEST-BB LT00233426 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in biochemical assays to investigate the interactions between small molecules and biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of LABOTEST-BB LT00233426 involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

LABOTEST-BB LT00233426 can be compared with other similar compounds, such as:

    1-(2-bromocyclohexyl)pyridine: Similar structure but lacks the pyridinium bromide moiety.

    2-bromocyclohexylamine: Contains a bromocyclohexyl group but with an amine functional group instead of pyridinium.

    Bromocyclohexane: A simpler compound with only a bromocyclohexyl group.

LABOTEST-BB LT00233426 is unique due to its combination of a bromocyclohexyl group and a pyridinium bromide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

1-[(2S)-2-bromocyclohexyl]pyridin-1-ium;bromide

InChI

InChI=1S/C11H15BrN.BrH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-11H,2-3,6-7H2;1H/q+1;/p-1/t10-,11?;/m0./s1

InChI Key

CLCUALADUYLMNT-JMFXEUCVSA-M

Isomeric SMILES

C1CCC([C@H](C1)Br)[N+]2=CC=CC=C2.[Br-]

Canonical SMILES

C1CCC(C(C1)[N+]2=CC=CC=C2)Br.[Br-]

Origin of Product

United States

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